[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the triazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The starting material, 2,4-dimethylphenylamine, is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This is then treated with sodium azide to yield the azide intermediate.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst to form the triazole ring.
Final Product Formation: The resulting triazole compound is then subjected to further purification steps to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of imines, oximes, or nitroso compounds.
Reduction: Formation of dihydrotriazoles or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers and materials to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Fluorescent Probes: It can be used as a fluorescent probe for detecting specific biomolecules in biological systems.
Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide to protect crops from pests and weeds.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and disrupting metabolic pathways. For example, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth.
Comparison with Similar Compounds
- [1-(2,4-dimethylphenyl)-1H-1,2,4-triazol-3-yl]methanamine
- [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-5-yl]methanamine
- [1-(2,4-dimethylphenyl)-1H-1,2,4-triazol-1-yl]methanamine
Comparison:
- Structural Differences: The position of the triazole ring and the substituents on the phenyl ring can vary, leading to differences in chemical reactivity and biological activity.
- Reactivity: The presence of different substituents can affect the compound’s reactivity towards oxidation, reduction, and substitution reactions.
- Biological Activity: The specific arrangement of functional groups can influence the compound’s ability to interact with biological targets, affecting its efficacy as an antimicrobial or anticancer agent.
Properties
IUPAC Name |
[1-(2,4-dimethylphenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-3-4-11(9(2)5-8)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLVXQZZEJSCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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